(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the cyclohexyl group in this compound adds to its structural uniqueness and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines via cascade reactions. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation and decarboxylation . Another approach utilizes microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols or amines .
Scientific Research Applications
(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications and the biological system in which it is used . The cyclohexyl group and pyrrolidine ring contribute to its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid include other pyrrolidine derivatives such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of the cyclohexyl group. These features enhance its potential for specific biological activities and applications in various fields. Compared to other pyrrolidine derivatives, it offers distinct advantages in terms of stereochemistry and molecular interactions .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(2R,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
XRZWVSXEDRYQGC-VHSXEESVSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]2C[C@@H](NC2)C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O |
Origin of Product |
United States |
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